molecular formula C10H8S B7777645 2-Phenylthiophene CAS No. 56842-14-9

2-Phenylthiophene

Cat. No.: B7777645
CAS No.: 56842-14-9
M. Wt: 160.24 g/mol
InChI Key: PJRGDKFLFAYRBV-UHFFFAOYSA-N
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Description

2-Phenylthiophene is an organic compound with the molecular formula C10H8S. It is a derivative of thiophene, where a phenyl group is attached to the second carbon of the thiophene ring. Thiophene itself is a five-membered heteroaromatic compound containing a sulfur atom. This compound is known for its aromatic properties and is used in various scientific and industrial applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Phenylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Phenylthiophene and its derivatives varies depending on the specific application:

Comparison with Similar Compounds

    Thiophene: The parent compound, which lacks the phenyl group.

    2-Methylthiophene: A derivative with a methyl group instead of a phenyl group.

    2-Butylthiophene: A derivative with a butyl group.

Comparison: 2-Phenylthiophene is unique due to the presence of the phenyl group, which enhances its aromaticity and stability compared to other thiophene derivatives. This makes it more suitable for applications in organic electronics and medicinal chemistry .

Properties

IUPAC Name

2-phenylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8S/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRGDKFLFAYRBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00876227
Record name 2-PHENYLTHIOPHENE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825-55-8, 56842-14-9
Record name 2-Phenylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=825-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene, 2-phenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, phenyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056842149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-PHENYLTHIOPHENE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Phenylthiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Phenylthiophene?

A1: this compound has the molecular formula C10H8S and a molecular weight of 160.24 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: this compound can be characterized using various spectroscopic techniques, including:

  • Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule by analyzing their characteristic vibrational frequencies. []
  • UV-Vis Spectroscopy: Analyzes the absorption and transmission of ultraviolet-visible light, providing information about electronic transitions and conjugation within the molecule. [, , ]
  • Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation patterns of the molecule. [, ]
  • Raman Spectroscopy: Provides complementary information to IR spectroscopy, particularly useful for studying conjugated systems. []

Q3: What kind of liquid crystalline phases are observed in amphiphilic molecules incorporating this compound?

A3: Amphiphilic molecules based on this compound can exhibit various liquid crystalline phases depending on factors like the length and number of alkyl chains, terminal groups, and presence of solvents. Observed phases include:

  • Smectic A phases: Characterized by layered structures with molecules arranged perpendicular to the layers, typically observed in derivatives with a single alkyl chain and sodium carboxylate terminal group. [, ]
  • Hexagonal columnar phases: Observed in derivatives with two adjacent alkyl chains attached to the thiophene ring and sodium carboxylate terminal group. These phases exhibit columns of molecules arranged in a hexagonal lattice. []
  • Columnar phases induced by water: Some derivatives with two long alkyl chains attached in specific positions to the thiophene ring exhibit columnar phases only in the presence of water. []

Q4: What is the role of this compound in palladium-catalyzed cross-coupling reactions?

A5: this compound can act as a substrate in palladium-catalyzed oxidative cross-coupling reactions with arylboron compounds. Kinetic studies suggest that the reaction likely proceeds through a mechanism involving the formation of a complex between palladium, the thiophene, and the arylboron reagent. []

Q5: How is computational chemistry used to study this compound and its derivatives?

A5: Computational chemistry plays a significant role in understanding this compound and its derivatives through various applications:

  • Molecular Orbital Calculations: Used to study electronic properties like HOMO-LUMO gaps, electron densities, and absorption spectra. This helps understand their reactivity, stability, and potential applications in areas like organic electronics and photovoltaics. [, , ]
  • Mechanism Exploration: Computational methods help explore the mechanisms of reactions involving this compound, such as photochemical isomerization. []
  • Drug Design: In the context of COVID-19, computational modeling has been crucial in designing inhibitors for the SARS-CoV-2 papain-like protease (PLpro) using this compound as a scaffold. Molecular docking and dynamics simulations help understand the binding mode and interactions of these inhibitors with the protease. [, ]

Q6: How do substituents on this compound impact its photophysical properties?

A7: Substituents can significantly influence the photophysical properties of this compound derivatives. For example, in a study of dithiazolyl-azaindole derivatives, the presence of intramolecular hydrogen bonding due to the thiazole substituents was found to stabilize a photoreactive conformation, leading to enhanced photochromism. []

Q7: How does the structure of the π-bridge in push-pull this compound derivatives affect their intramolecular charge transfer?

A8: The structure of the π-bridge connecting the electron-donating and electron-withdrawing groups in push-pull this compound derivatives significantly impacts the efficiency of intramolecular charge transfer, influencing their optical and electronic properties. []

Q8: How do structural modifications of this compound affect its inhibitory potency against SARS-CoV-2 PLpro?

A9: Researchers have explored modifications to the this compound scaffold to improve its potency against SARS-CoV-2 PLpro. Introducing substituents that enhance binding affinity to the protease's active site and exploiting binding cooperativity through interactions with multiple binding pockets on the enzyme's surface have resulted in compounds with nanomolar inhibitory potency. [, ]

Q9: What analytical techniques are used to study the composition of complex mixtures containing alkylated 2-Phenylthiophenes?

A10: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique used to separate, identify, and quantify individual alkylated 2-Phenylthiophenes within complex mixtures. [] This technique is particularly useful for analyzing pyrolysis products of kerogen, which can contain a variety of substituted thiophenes. []

Q10: How do the photocatalytic degradation rates of this compound and its derivatives compare to thiophene?

A11: The photocatalytic degradation rates of this compound and its derivatives can vary depending on the specific substituents present. Studies have shown that the position and nature of substituents on the thiophene ring can influence the electronic properties and, consequently, the photocatalytic degradation rates. [] Comparing the degradation rates to thiophene provides insights into the influence of the phenyl substituent and other functional groups on the degradation process.

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